BenchChemオンラインストアへようこそ!

Fmoc-D-Lys(Me,Boc)-OH

Peptide Synthesis Chiral Purity Quality Control

Fmoc-D-Lys(Me,Boc)-OH is a strategic, orthogonal building block for solid-phase peptide synthesis. It uniquely combines D-stereochemistry for proteolytic stability, Nε-methylation for studying methylation-dependent protein interactions, and acid-labile Boc protection on the ε-amino group. Unlike common alternatives (e.g., Fmoc-L-Lys(Me,Boc)-OH, Fmoc-D-Lys(Boc)-OH), this single residue simultaneously imparts serum protease resistance and installs a precise monomethyl mark for histone mimicry. Available at ≥99.7% chiral purity, it eliminates diastereomeric impurities in methyllysine reader-domain assays and methylated peptide library screening.

Molecular Formula C27H34N2O6
Molecular Weight 482.577
CAS No. 2044709-77-3
Cat. No. B2920854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys(Me,Boc)-OH
CAS2044709-77-3
Molecular FormulaC27H34N2O6
Molecular Weight482.577
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1
InChIKeyJHMSFOFHTAYQLS-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Lys(Me,Boc)-OH (CAS 2044709-77-3) for Solid-Phase Peptide Synthesis Procurement


Fmoc-D-Lys(Me,Boc)-OH (CAS 2044709-77-3) is a protected D-lysine derivative widely used in solid-phase peptide synthesis (SPPS) . It features an Fmoc group protecting the α-amino function, a Boc group on the ε-amino side chain, and a methyl modification on the ε-nitrogen . The D-configuration and methylation enable the incorporation of noncanonical lysine residues for peptide engineering and protein modification studies .

Why Fmoc-D-Lys(Me,Boc)-OH Cannot Be Substituted with Unmodified or L-Configuration Lysine Derivatives in Specialized Peptide Research


In Fmoc SPPS, the selection of lysine building blocks critically influences peptide stability, biological activity, and synthetic outcomes. The Fmoc-D-Lys(Me,Boc)-OH offers a unique combination of three orthogonal features—D-stereochemistry, side-chain methylation, and acid-labile Boc protection—that are not simultaneously present in common alternatives such as Fmoc-L-Lys(Me,Boc)-OH, Fmoc-D-Lys(Boc)-OH, or Fmoc-Lys(Boc)-OH . Simple substitution with these analogs would alter proteolytic stability, methylation status, or chiral purity, thereby compromising the integrity of peptide structure-function studies and therapeutic peptide development [1]. The following quantitative evidence demonstrates why precise procurement of this specific building block is essential.

Quantitative Differentiation of Fmoc-D-Lys(Me,Boc)-OH Against Key Comparators


Chiral Purity: Fmoc-D-Lys(Me,Boc)-OH vs. Fmoc-L-Lys(Me,Boc)-OH

Fmoc-D-Lys(Me,Boc)-OH exhibits a higher chiral purity specification compared to its L-enantiomer . The D-isomer is offered at ≥99.7% purity by chiral HPLC, whereas the L-isomer is typically ≥97.0% by HPLC . This 2.7% absolute difference in purity is critical for applications requiring high enantiomeric excess to avoid racemization artifacts in peptide synthesis.

Peptide Synthesis Chiral Purity Quality Control

Proteolytic Stability: D-Configuration vs. L-Configuration in Peptide Context

Peptides incorporating D-lysine residues exhibit significantly enhanced resistance to proteolytic degradation compared to their L-lysine counterparts [1]. In a study of antimicrobial peptides, substitution of all L-lysine and L-arginine residues with D-amino acids resulted in a peptide derivative (DP06) that displayed remarkable stability in vitro against protease challenge [1]. While no direct assay data exists for Fmoc-D-Lys(Me,Boc)-OH itself, class-level inference from D-amino acid studies indicates that peptides synthesized with this D-lysine building block will possess improved proteolytic resistance relative to those made with Fmoc-L-Lys(Me,Boc)-OH [1].

Peptide Stability Protease Resistance Therapeutic Peptides

Orthogonal Protection Strategy: Fmoc-D-Lys(Me,Boc)-OH vs. Fmoc-D-Lys(Boc)-OH (Unmethylated)

Fmoc-D-Lys(Me,Boc)-OH introduces a monomethylated lysine residue directly during SPPS, eliminating the need for post-synthetic alkylation . The orthogonal combination of Fmoc (base-labile) and Boc (acid-labile) protecting groups, combined with the stable methyl modification, enables precise, site-specific incorporation of Nε-methyl-D-lysine . In contrast, unmethylated Fmoc-D-Lys(Boc)-OH would require additional synthetic steps to achieve Nε-methylation, increasing synthesis complexity and potentially reducing yield [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Site-Specific Methylation

Recommended Procurement Scenarios for Fmoc-D-Lys(Me,Boc)-OH


Synthesis of Proteolytically Stable D-Peptide Therapeutics

When developing therapeutic peptides intended for in vivo use, incorporation of D-lysine residues via Fmoc-D-Lys(Me,Boc)-OH imparts resistance to serum proteases [1]. This application is supported by class-level evidence showing that D-amino acid substitution significantly enhances peptide stability in biological matrices [1].

Epigenetic Probe Development via Site-Specific Monomethylated Peptides

For studying lysine methylation reader proteins (e.g., chromodomain, Tudor, MBT domains), direct incorporation of monomethylated D-lysine using Fmoc-D-Lys(Me,Boc)-OH streamlines the synthesis of histone tail peptide mimics . The orthogonal protection strategy allows for precise control over methylation status and sequence context .

Quality-Controlled Peptide Library Construction for High-Throughput Screening

When constructing methylated peptide libraries for binding assays (e.g., Kme-OPL platforms), the high chiral purity (≥99.7%) of Fmoc-D-Lys(Me,Boc)-OH minimizes diastereomeric impurities that could confound screening results [2]. This purity level is particularly critical for assays designed to reveal subtle sequence determinants of methyllysine-driven protein interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Lys(Me,Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.